molecular formula C13H17BrN2O B5707983 1-(3-Bromobenzyl)piperidine-4-carboxamide

1-(3-Bromobenzyl)piperidine-4-carboxamide

Cat. No.: B5707983
M. Wt: 297.19 g/mol
InChI Key: QCVLLVQDSAFVHY-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C13H17BrN2O It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromobenzyl group attached to the piperidine ring

Preparation Methods

The synthesis of 1-(3-Bromobenzyl)piperidine-4-carboxamide typically involves the reaction of 3-bromobenzyl chloride with piperidine-4-carboxamide under suitable conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3-Bromobenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The bromobenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The piperidine ring provides structural stability and contributes to the overall pharmacophoric properties of the compound.

Comparison with Similar Compounds

1-(3-Bromobenzyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the resulting effects on its chemical and biological properties.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c14-12-3-1-2-10(8-12)9-16-6-4-11(5-7-16)13(15)17/h1-3,8,11H,4-7,9H2,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVLLVQDSAFVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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